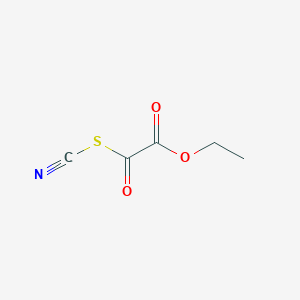![molecular formula C8H6BrClN2O B1413146 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride CAS No. 1984062-79-4](/img/structure/B1413146.png)
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride
Vue d'ensemble
Description
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The typical procedure for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Applications De Recherche Scientifique
Corrosion Inhibition
A derivative of imidazo[1,2-a]pyridine, 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a] pyridine-3-yl methylene]-phenyl-amine (BDIPMA), has been studied for its effectiveness as a corrosion inhibitor for carbon steel in saline solutions. This research employed potentiometric polarization measurements and quantum mechanical methods to investigate the thermodynamics of physical adsorption and the chemical inhibition efficiency. Surface changes on carbon steel were analyzed using SEM and AFM techniques (Kubba & Al-Joborry, 2020).
Synthesis of Biologically Active Compounds
Imidazo[1,2-a]pyridine derivatives are crucial intermediates in synthesizing various biologically active compounds. The study by Wang et al. (2016) outlines the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, confirming the structure through NMR and Mass spectra (Wang et al., 2016).
Development of Tyrosyl-tRNA Synthetase Inhibitors
Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized for potential use as tyrosyl-tRNA synthetase inhibitors. These compounds, characterized by NMR spectroscopy and monocrystalline X-ray crystallography, showed significant binding affinity in molecular docking studies, indicating their potential in biomedical applications (Jabri et al., 2023).
Transition Metal-Free Synthesis Methods
A method using 2-aminopyridines and 1,3-dicarbonyl compounds has been developed for synthesizing a wide range of imidazo[1,2-a]pyridines. This transition metal-free, one-pot synthesis method demonstrates a unique bromination process at the α-carbon, offering a straightforward approach for obtaining these compounds (Roslan et al., 2016).
Surface Analysis for Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. The study combined experimental techniques like weight loss, PDP, EIS, SEM, and computational approaches like DFT and MD simulation to establish the efficiency of these compounds as corrosion inhibitors (Saady et al., 2021).
Propriétés
IUPAC Name |
8-bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O/c9-5-2-1-3-12-4-6(7(10)13)11-8(5)12/h1-4,8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWPQYIWUKYZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(NC2C(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)











![N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide](/img/structure/B1413083.png)
